Scandium(3+);tribromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13465-59-3 |

|---|---|

Molecular Formula |

Br3Sc |

Molecular Weight |

284.67 g/mol |

IUPAC Name |

tribromoscandium |

InChI |

InChI=1S/3BrH.Sc/h3*1H;/q;;;+3/p-3 |

InChI Key |

APPHYFNIXVIIJR-UHFFFAOYSA-K |

SMILES |

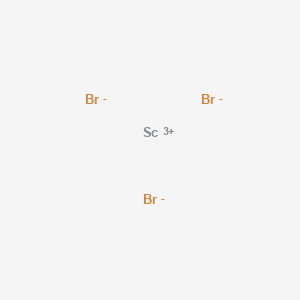

[Sc+3].[Br-].[Br-].[Br-] |

Canonical SMILES |

[Sc](Br)(Br)Br |

Other CAS No. |

13465-59-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Configuration and Bonding in Scandium Tribromide

Abstract

This technical guide provides a comprehensive examination of the electronic configuration and chemical bonding in scandium tribromide (ScBr₃). Scandium, as the lightest transition metal, exhibits unique chemical properties that are of significant interest to researchers and professionals in materials science and drug development. This document elucidates the fundamental electronic structures of scandium and bromine, delves into the nature of the scandium-bromine bond, and explores the resulting molecular and crystal structures. By integrating theoretical principles with experimental data, this guide aims to provide a thorough understanding of ScBr₃, a compound that serves as a precursor in the synthesis of advanced materials with novel magnetic and electronic properties.

Introduction: The Unique Position of Scandium

Scandium, with the atomic number 21, is the first of the d-block transition metals. Its chemistry is predominantly that of the Sc³⁺ ion, a consequence of its electron configuration, [Ar] 3d¹4s². The loss of the two 4s electrons and the single 3d electron results in a noble gas configuration for the ion, leading to generally colorless and diamagnetic compounds. Scandium tribromide (ScBr₃) is a prime example of scandium in its +3 oxidation state, serving as a valuable synthon for more complex scandium-containing materials.[1][2] Understanding the electronic structure and bonding in this fundamental binary halide is crucial for predicting its reactivity and designing new synthetic pathways.

Foundational Electronic Configurations

A comprehensive understanding of the bonding in scandium tribromide begins with the electronic configurations of its constituent atoms.

-

Scandium (Sc): As a neutral atom, scandium has 21 electrons arranged in the configuration [Ar] 3d¹4s². The valence electrons, those involved in chemical bonding, are the single 3d electron and the two 4s electrons. In the formation of scandium tribromide, scandium readily loses these three valence electrons to achieve a stable, noble gas configuration ([Ar]), forming the Sc³⁺ cation.

-

Bromine (Br): With an atomic number of 35, bromine has the electron configuration [Ar] 3d¹⁰4s²4p⁵. It has seven valence electrons and a high affinity for gaining one additional electron to complete its octet, forming the bromide anion (Br⁻) with the stable electron configuration of krypton ([Kr]).

The Nature of the Scandium-Bromine Bond

The chemical bond between scandium and bromine in ScBr₃ is best described as predominantly ionic with a degree of covalent character. This assessment is based on the difference in electronegativity between the two elements and is supported by experimental observations.

Electronegativity and Ionic Character

The electronegativity of an atom quantifies its ability to attract electrons in a chemical bond. Using the Pauling scale, the electronegativity values for scandium and bromine are:

-

Scandium (Sc): 1.36

-

Bromine (Br): 2.96

The difference in electronegativity (Δχ) is calculated as:

Δχ = 2.96 - 1.36 = 1.60

A Δχ value in this range suggests a polar covalent bond with significant ionic character. The large difference indicates a substantial transfer of electron density from the less electronegative scandium atom to the more electronegative bromine atoms. This leads to the formation of a Sc³⁺ cation and three Br⁻ anions, which are then held together by strong electrostatic forces, characteristic of an ionic bond.[3][4]

Covalent Character and Orbital Overlap

Despite the significant ionic character, the bonding in scandium tribromide is not purely ionic. Covalent character arises from the sharing of electrons between the scandium and bromine atoms through the overlap of their atomic orbitals. The Sc³⁺ ion, while having a noble gas configuration, possesses empty 3d, 4s, and 4p orbitals that can participate in bonding.

The bromide ions, with their filled valence p orbitals, can donate electron density back to the empty orbitals of the scandium cation. This interaction, a form of Lewis acid-base chemistry where Sc³⁺ acts as a Lewis acid and Br⁻ as a Lewis base, introduces a degree of covalency into the Sc-Br bonds. This covalent character is crucial in understanding the structural and spectroscopic properties of ScBr₃.

Molecular and Crystal Structure

Scandium tribromide is a white or yellowish, hygroscopic crystalline solid that is soluble in polar solvents like water and ethanol.[4] Its structure has been investigated in both the gas phase and the solid state.

Gas-Phase Molecular Geometry

In the gas phase at high temperatures, scandium tribromide exists as monomeric ScBr₃ molecules and dimeric Sc₂Br₆ molecules. A synchronous gas-phase electron diffraction and mass spectrometric study at 888 K revealed that the monomeric ScBr₃ molecule has a planar equilibrium structure with D₃h symmetry.[2]

| Parameter | Value |

| Symmetry | D₃h (planar) |

| Sc-Br bond distance (r_g) | 2.430(3) Å |

| Br-Sc-Br bond angle (∠g) | 117.6(5)° |

| Table 1: Gas-phase molecular structure parameters for monomeric ScBr₃.[2] |

The planarity of the monomeric molecule is consistent with VSEPR theory for an AX₃ system with no lone pairs on the central atom. The bonding can be described in terms of sp² hybridization of the scandium orbitals, which form sigma bonds with the p orbitals of the three bromine atoms. The remaining empty p orbital on the scandium is perpendicular to the molecular plane.

The dimeric form, Sc₂Br₆, is proposed to have a D₂h symmetry with two bridging bromide ions connecting the two scandium centers.[2]

Figure 1: A 2D representation of the proposed structure of the Sc₂Br₆ dimer, highlighting the terminal and bridging bromide ions.

Solid-State Crystal Structure

In the solid state, scandium tribromide adopts a crystal lattice structure where each scandium ion is octahedrally coordinated by six bromide ions. This is a common coordination number for Sc(III) in its halides.[5] While detailed crystallographic data for ScBr₃ is not as readily available as for other scandium halides, it is expected to adopt a layered structure similar to that of bismuth triiodide (BiI₃) or chromium trichloride (CrCl₃), where the Sc³⁺ ions occupy octahedral sites between layers of bromide ions. This arrangement maximizes the electrostatic interactions between the ions in the crystal lattice.

Spectroscopic Characterization and Electronic Structure

Spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful tools for probing the electronic structure of materials like scandium tribromide.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and the chemical state of the elements in a compound. For ScBr₃, XPS would reveal the binding energies of the core electrons of scandium and bromine. The binding energy of the Sc 2p electrons is sensitive to the oxidation state and the chemical environment of the scandium atom. An increase in the binding energy is generally correlated with an increase in the ionicity of the bond between scandium and its ligand. While specific XPS data for ScBr₃ is scarce in the literature, studies on other scandium compounds like Sc₂O₃ show a Sc 2p₃/₂ binding energy of around 401.7 eV for the oxide, which is significantly higher than that of metallic scandium (398.45 eV). A similar shift to higher binding energy would be expected for ScBr₃, reflecting the +3 oxidation state of scandium.

X-ray Absorption Spectroscopy (XAS)

XAS provides information about the local coordination environment and the unoccupied electronic states of an element. XAS spectra of ScBr₃ have been recorded, providing experimental insight into its electronic structure. The Sc K-edge XAS spectrum corresponds to the excitation of a 1s core electron to unoccupied p-states. The fine structure of the X-ray Absorption Near Edge Structure (XANES) region is sensitive to the geometry and bonding of the scandium center. The Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine the Sc-Br bond distances and the coordination number of the scandium ion.

Synthesis of Anhydrous Scandium Tribromide

The preparation of high-purity anhydrous scandium tribromide is essential for its use in further synthesis, as the presence of water can lead to the formation of scandium oxybromide (ScOBr).[1]

Experimental Protocol: The Ammonium Bromide Route

A common and effective method for synthesizing anhydrous scandium tribromide from its hydrated form involves the use of ammonium bromide.[1][6]

Figure 2: Workflow for the synthesis of anhydrous ScBr₃ via the ammonium bromide route.

Methodology:

-

Mixing: Hydrated scandium bromide (ScBr₃·nH₂O) is thoroughly mixed with an excess of ammonium bromide (NH₄Br) in a suitable reaction vessel, such as a quartz boat.

-

Heating under Inert Atmosphere: The mixture is placed in a tube furnace and heated under a continuous flow of a dry, inert gas (e.g., argon) to prevent oxidation and hydrolysis.

-

Intermediate Formation: As the temperature is gradually increased, the reactants form the intermediate complex, ammonium hexabromoscandate(III), (NH₄)₃ScBr₆. This step also facilitates the removal of water.

-

Thermal Decomposition: Upon further heating, the intermediate complex decomposes to yield anhydrous scandium tribromide, while ammonia (NH₃) and hydrogen bromide (HBr) are evolved as gaseous byproducts.

-

Cooling and Collection: The furnace is cooled to room temperature under the inert atmosphere before the pure, anhydrous ScBr₃ product is collected.

This method is effective because the in-situ formation and subsequent decomposition of the ammonium hexabromoscandate complex avoids the direct heating of the hydrated salt, which would lead to the formation of the undesirable oxybromide.

Applications in Materials Science

Anhydrous scandium tribromide is a crucial precursor in the solid-state synthesis of novel materials. A notable application is in the creation of unusual scandium clusters, such as Sc₁₉Br₂₈Z₄ (where Z = Mn, Fe, Os, or Ru).[1] These clusters are of significant interest to researchers for their unique crystal structures and magnetic properties, opening avenues for the development of new electronic and magnetic materials.

Conclusion

The electronic configuration and bonding in scandium tribromide are governed by the fundamental properties of scandium and bromine. The large electronegativity difference leads to a predominantly ionic bond, forming a stable Sc³⁺ cation and Br⁻ anions. However, the involvement of scandium's vacant orbitals and the polarizability of the bromide ion introduce a significant covalent character, influencing the compound's structure and properties. In the gas phase, ScBr₃ exists as planar monomers and bridged dimers, while in the solid state, it forms an extended lattice with octahedrally coordinated scandium centers. A thorough understanding of these principles, supported by experimental data and robust synthetic protocols, is essential for leveraging scandium tribromide in the advancement of materials science and other scientific disciplines.

References

-

Wikipedia. Scandium bromide. [Link]

-

Grokipedia. Scandium bromide. [Link]

-

PubChem. Scandium bromide (ScBr3). [Link]

-

EPA. Scandium bromide (ScBr3) - Substance Details. [Link]

-

Materials Project. Sc (Hexagonal, P6_3/mmc, 194). [Link]

-

Giricheva, N. I., et al. STRUCTURE OF ScBr3 AND Sc2Br6 MOLECULES DETERMINED BY THE SYNCHRONOUS GAS-PHASE ELECTRON DIFFRACTION AND MASS SPECTROMETRIC EXPE. Journal of Structural Chemistry. [Link]

-

Scribd. Scandium Compounds: Ab Initio Analysis. [Link]

-

YouTube. How to Write the Atomic Orbital Diagram for Scandium (Sc). [Link]

-

ResearchGate. a) XPS survey spectra of CsPbBr 3 and Al:CsPbBr 3 NCs films. b)... [Link]

-

Zimina, A., et al. Chemical bonding effects in Sc compounds studied using X-ray absorption and X-ray photoelectron spectroscopies. RSC Publishing. [Link]

Sources

An In-Depth Technical Guide to the Lewis Acidity of Scandium Trihalides: A Comparative Analysis Focused on ScBr₃

Abstract

This technical guide provides a comprehensive examination of the Lewis acidity of scandium trihalides (ScX₃, where X = F, Cl, Br, I), with a particular focus on scandium tribromide (ScBr₃). While scandium-based catalysts, particularly scandium triflate (Sc(OTf)₃), are renowned for their exceptional Lewis acidity and utility in organic synthesis, a detailed comparative analysis of the scandium halide series is less documented. This guide synthesizes theoretical principles, analogies with other Group 13 halides, and established experimental methodologies to predict and evaluate the Lewis acidity trend within the ScX₃ series. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the catalytic potential of these powerful Lewis acids.

Introduction to Lewis Acidity and the Role of Scandium

A Lewis acid is defined as an electron-pair acceptor. This fundamental concept is central to a vast array of chemical transformations, particularly in organic synthesis, where Lewis acids are employed to activate substrates, enhance reaction rates, and control selectivity. The strength of a Lewis acid is its ability to accept an electron pair, a property that can be tuned by altering the electronic environment of the acidic center.

Scandium, a Group 3 transition metal, possesses a +3 oxidation state in its compounds, with the Sc³⁺ ion having a high charge density, making it a potent Lewis acid.[1] This inherent acidity has led to the widespread use of scandium compounds as catalysts in various organic reactions, including Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and aldol additions.[2][3] While scandium triflate [Sc(OTf)₃] is the most extensively studied scandium-based Lewis acid catalyst, the corresponding halides (ScF₃, ScCl₃, ScBr₃, and ScI₃) also exhibit significant Lewis acidity and offer a tunable platform for catalytic applications.[4] This guide will delve into the factors governing the Lewis acidity of these halides, with a specific emphasis on ScBr₃.

Theoretical Framework for Lewis Acidity in Scandium Trihalides

The Lewis acidity of a metal halide is influenced by several factors, including the electronegativity of the halogen, the size of the metal and halogen atoms, and the nature of the metal-halogen bond. A comprehensive understanding of these factors allows for a rational prediction of the Lewis acidity trend within the scandium trihalide series.

The Boron Trihalide Analogy: A Counterintuitive Trend

To understand the expected Lewis acidity trend for scandium trihalides, it is instructive to first examine the well-established trend for boron trihalides (BX₃). Counterintuitively, the Lewis acidity increases down the group: BF₃ < BCl₃ < BBr₃ < BI₃.[5] This trend is contrary to what would be predicted based on electronegativity alone, where the highly electronegative fluorine in BF₃ would be expected to make the boron center most electron-deficient and thus the strongest Lewis acid.

The accepted explanation for this phenomenon involves the concept of π-backbonding .[5] In the planar BX₃ molecule, the empty p-orbital on the boron atom can accept electron density from the filled p-orbitals of the halogen atoms. This overlap is most effective between orbitals of similar size and energy, which is the case for the 2p orbitals of boron and fluorine. This B-F π-backbonding reduces the electron deficiency of the boron center in BF₃, thereby decreasing its Lewis acidity. As we move down the halogen group to chlorine and bromine, the p-orbitals become larger and more diffuse, leading to less effective overlap with the boron 2p-orbital and weaker π-backbonding.[6] Consequently, the boron centers in BCl₃ and BBr₃ are more electron-deficient and thus stronger Lewis acids.

Another contributing factor is the reorganization energy required to change the geometry of the BX₃ molecule from planar to tetrahedral upon forming an adduct with a Lewis base. The stronger the π-backbonding, the greater the energy penalty for this geometric change. Since the B-F π-bond is the strongest, BF₃ has the highest reorganization energy and is therefore the weakest Lewis acid in the series.[5]

Predicting the Trend for Scandium Trihalides

The Sc³⁺ ion is a hard Lewis acid according to Pearson's Hard and Soft Acids and Bases (HSAB) principle. It will form stronger bonds with harder Lewis bases. The fluoride ion (F⁻) is the hardest halide base, while the iodide ion (I⁻) is the softest.

Considering the factors at play:

-

Electronegativity: The high electronegativity of fluorine in ScF₃ will lead to a highly polarized Sc-F bond, increasing the positive charge on the scandium atom. This would suggest high Lewis acidity.

-

Ionic vs. Covalent Character: The Sc-F bond will have the most ionic character, while the Sc-I bond will be the most covalent.

-

Backbonding: While less significant than in boron trihalides due to the larger size of the scandium atom and its d-orbitals, some degree of π-donation from the halide p-orbitals to the empty d-orbitals of scandium can be expected. Similar to the boron case, this effect would be most pronounced for ScF₃ and decrease for the heavier halides.

-

Polarizability: The polarizability of the halide increases down the group (F < Cl < Br < I). A more polarizable halide can more effectively stabilize the formation of a Lewis acid-base adduct.

Given these competing factors, the trend in Lewis acidity for the scandium trihalides is likely to follow a similar pattern to the boron and aluminum trihalides, with ScBr₃ being a stronger Lewis acid than ScCl₃ and ScF₃ . The increasing polarizability of the bromide and iodide ions and the decreasing significance of π-backbonding are expected to be the dominant factors.

Logical Relationship of Factors Influencing Lewis Acidity

Caption: Factors influencing the predicted Lewis acidity trend in scandium trihalides.

Experimental Determination of Lewis Acidity

Several experimental techniques can be employed to quantitatively assess the Lewis acidity of the scandium trihalides. These methods typically involve the use of a probe molecule that interacts with the Lewis acid, and the resulting change in a spectroscopic property is measured.

The Gutmann-Beckett Method: A ³¹P NMR Approach

The Gutmann-Beckett method is a widely used technique for determining the Lewis acidity of a compound in solution.[6][7] It utilizes a Lewis base probe, most commonly triethylphosphine oxide (TEPO), which contains a ³¹P nucleus that is sensitive to its electronic environment.

Upon coordination of the oxygen atom of TEPO to a Lewis acid, the electron density around the phosphorus atom decreases, resulting in a downfield shift of the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ) is proportional to the strength of the Lewis acid.

The Acceptor Number (AN) is a quantitative measure of Lewis acidity derived from the ³¹P NMR chemical shift of TEPO in the presence of the Lewis acid, calculated using the following formula:

AN = 2.21 × (δ_sample - 41.0)

where δ_sample is the ³¹P chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent (hexane).[7]

Experimental Protocol: Gutmann-Beckett Determination for ScBr₃

Objective: To determine the Acceptor Number of anhydrous ScBr₃ in a suitable solvent (e.g., dichloromethane).

Materials:

-

Anhydrous scandium tribromide (ScBr₃)

-

Triethylphosphine oxide (TEPO)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

NMR tubes

-

Glovebox or Schlenk line for handling air- and moisture-sensitive materials

Procedure:

-

Preparation of Stock Solutions (inside a glovebox):

-

Prepare a stock solution of a known concentration of TEPO in anhydrous CH₂Cl₂ (e.g., 0.1 M).

-

Prepare a stock solution of a known concentration of anhydrous ScBr₃ in anhydrous CH₂Cl₂ (e.g., 0.1 M). Note: The solubility of ScBr₃ in CH₂Cl₂ may be limited and should be determined beforehand.

-

-

Sample Preparation:

-

In an NMR tube, add a precise volume of the TEPO stock solution.

-

Add a precise volume of the ScBr₃ stock solution to achieve a 1:1 molar ratio of ScBr₃ to TEPO.

-

Prepare a reference sample containing only the TEPO stock solution and an equivalent volume of pure CH₂Cl₂.

-

-

NMR Analysis:

-

Acquire the ³¹P NMR spectrum of both the sample and the reference solution.

-

Record the chemical shift (δ) of the main phosphorus signal in each spectrum.

-

-

Calculation:

-

Calculate the change in chemical shift (Δδ) = δ_sample - δ_reference.

-

Calculate the Acceptor Number (AN) using the Gutmann-Beckett formula.

-

Self-Validation: The experiment should be repeated with different concentrations of the Lewis acid and probe to ensure that the observed chemical shift is not concentration-dependent. A titration experiment, where the Lewis acid is incrementally added to the probe solution, can provide more detailed information about the binding stoichiometry and equilibrium.

Workflow for Gutmann-Beckett Method

Caption: Step-by-step workflow for determining the Lewis acidity of ScBr₃ using the Gutmann-Beckett method.

Infrared (IR) Spectroscopy with a Pyridine Probe

Another powerful technique for assessing Lewis acidity, particularly for solid catalysts, is infrared (IR) spectroscopy using a basic probe molecule like pyridine.[8] Pyridine can interact with different types of acid sites on a solid surface, and these interactions give rise to characteristic vibrational bands in the IR spectrum.

-

Lewis Acid Sites: Pyridine coordinating to a Lewis acid site (e.g., the Sc³⁺ center) exhibits characteristic ring vibration bands, typically around 1445-1460 cm⁻¹. The exact position of this band is sensitive to the strength of the Lewis acid; a shift to a higher wavenumber indicates a stronger Lewis acid.

-

Brønsted Acid Sites: If Brønsted acid sites are present (e.g., from surface hydroxyl groups), the pyridinium ion (PyH⁺) will be formed, giving a characteristic band around 1540 cm⁻¹.

By carefully analyzing the position and intensity of these bands, one can not only identify the presence of Lewis and Brønsted acid sites but also gain qualitative insight into their relative strengths.

Catalytic Applications: The Practical Implication of Lewis Acidity

The Lewis acidity of scandium halides directly translates to their potential as catalysts in organic synthesis. While Sc(OTf)₃ is the most celebrated catalyst in this family, the halides, including ScBr₃, are also effective promoters of various reactions.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are classic examples of reactions catalyzed by Lewis acids.[9] The Lewis acid activates the electrophile (an alkyl halide or acyl halide) by coordinating to the halogen, facilitating the formation of a carbocation or a highly polarized complex, which then undergoes electrophilic aromatic substitution.

It is expected that ScBr₃ would be an effective catalyst for Friedel-Crafts reactions, potentially offering a balance of high activity and ease of handling compared to more reactive but also more challenging Lewis acids like AlBr₃. The catalytic activity in these reactions would likely follow the Lewis acidity trend, with ScBr₃ and ScI₃ showing higher activity than ScCl₃ and ScF₃.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, can be significantly accelerated by Lewis acids.[2] The catalyst coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby increasing the rate of reaction and often enhancing the endo selectivity. Scandium triflate is a known excellent catalyst for this transformation, and it is highly probable that ScBr₃ would also effectively catalyze Diels-Alder reactions.[2]

Quantitative Data Summary (Predicted and Analogous)

As direct comparative experimental data for the scandium halide series is scarce, the following table presents a qualitative prediction based on the theoretical principles discussed, alongside known data for the analogous boron trihalide series for comparison.

| Lewis Acid | Predicted Lewis Acidity Trend for ScX₃ | Gutmann-Beckett AN (BX₃) |

| ScF₃ | Weakest | BF₃: ~38 |

| ScCl₃ | Intermediate | BCl₃: ~69 |

| ScBr₃ | Strong | BBr₃: ~79 |

| ScI₃ | Strongest | BI₃: > BBr₃ |

Note: The Gutmann-Beckett numbers for BX₃ are approximate values from the literature and are provided for comparative purposes to illustrate the trend.

Conclusion

This technical guide has provided a detailed analysis of the Lewis acidity of scandium trihalides, with a particular focus on ScBr₃. Based on established chemical principles and analogies with other Group 13 halides, the Lewis acidity of the scandium trihalides is predicted to increase down the group, with ScBr₃ being a significantly stronger Lewis acid than ScF₃ and ScCl₃. This trend is primarily governed by a combination of decreasing π-backbonding and increasing polarizability of the heavier halides.

Experimental methods such as the Gutmann-Beckett ³¹P NMR technique and IR spectroscopy with a pyridine probe offer robust means to experimentally verify this predicted trend. The strong Lewis acidity of ScBr₃ suggests its significant potential as a catalyst in a variety of organic transformations, including Friedel-Crafts and Diels-Alder reactions. Further research to quantify the Lewis acidity of the entire scandium halide series and explore their comparative catalytic activity is highly encouraged and will undoubtedly unlock new opportunities in synthetic chemistry.

References

-

Wikipedia. (n.d.). Scandium compounds. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Gutmann–Beckett method. Retrieved January 24, 2026, from [Link]

-

Carbon. (n.d.). Determination of Lewis Acidity using 31P NMR. Retrieved January 24, 2026, from [Link]

-

Hirao, H., & Klahn, M. (1999). Lewis Acidity of Boron Trihalides. The Journal of Physical Chemistry A, 103(49), 10134–10139. [Link]

-

Royal Society of Chemistry. (n.d.). Remarkable Lewis acid catalytic performance of the scandium trimesate metal organic framework MIL-100(Sc) for C–C and C [[double bond, length as m-dash]] N bond-forming reactions. Catalysis Science & Technology. Retrieved January 24, 2026, from [Link]

-

Kirori Mal College. (n.d.). Accepted Manuscript. Retrieved January 24, 2026, from [Link]

-

Yang, Y., & Kou, Y. (2004). Determination of the Lewis acidity of ionic liquids by means of an IR spectroscopic probe. Chemical Communications, (2), 226-227. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 24, 2026, from [Link]

-

ChemRxiv. (n.d.). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Retrieved January 24, 2026, from [Link]

-

Indian Institute of Science. (n.d.). Computational Studies of Heavier Main Group Elements: Control of Lewis Acidity of Bi and Sb by Charge and Ligand Design, and Structural Variations of [Fe(CO)4]2E2 and E2CH2 Isomers (E = C–Pb). Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated Diels–Alder reactions under single-chain polymer confinement: investigating the role of the crosslinking moiety on catalyst activity. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). The Diels-Alder reaction in ionic liquids containing lithium and scandium triflate catalysts | Request PDF. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of the Lewis acidity of ionic liquids by means of an IR spectroscopic probe. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). The lewis acidity of boron trihalides revisited. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Remarkable Lewis acid catalytic performance of the scandium trimesate metal organic framework MIL-100(Sc) for C–C and CN bond-forming reactions | Request PDF. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Investigation of the Acidity of Ionic Liquids by IR Spectroscopy. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Gutmann-Beckett acceptor numbers for 3a-3e and B(C6F5)3 with Et3PO and Me3PS. Retrieved January 24, 2026, from [Link]

-

Plymouth Electronic Archive and Research Library. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved January 24, 2026, from [Link]

-

PubMed. (2008). Enantioselective aza-Diels-Alder reaction of aldimines with "Danishefsky-type diene" catalyzed by chiral scandium(III)-N,N'-dioxide complexes. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Recent Developments in Enantioselective Scandium-Catalyzed Transformations. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Visible-light-mediated Diels–Alder reactions under single-chain polymer confinement: investigating the role of the crosslinking moiety on catalyst activity. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). How I can measure Lewis and Bronsted acid sites after Pyridine absorbed IR spectrum? Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Green Lewis Acid Catalysis in Organic Synthesis. Retrieved January 24, 2026, from [Link]

-

ChemRxiv. (n.d.). Lewis Acidity Trend of Boron Trihalides: If Not π Back-Bonding, What Else? Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Dinitrogen reduction chemistry with scandium provides a complex with two side-on (N[double bond, length as m-dash]N)2− ligands bound to one metal. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved January 24, 2026, from [Link]

-

ChemRxiv. (n.d.). Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation. Retrieved January 24, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]

- 3. kmc.du.ac.in [kmc.du.ac.in]

- 4. Scandium compounds - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. magritek.com [magritek.com]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 8. Determination of the Lewis acidity of ionic liquids by means of an IR spectroscopic probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Historical Preparation Methods of Scandium Tribromide

Abstract

Scandium tribromide (ScBr₃), a hygroscopic, water-soluble crystalline solid, has been a compound of interest for both academic research and practical applications, including the synthesis of novel metal clusters and as a catalyst in organic chemistry.[1][2][3] This in-depth technical guide provides a comprehensive overview of the historical methodologies developed for the synthesis of scandium tribromide, with a particular focus on the preparation of its anhydrous form. The narrative delves into the chemical principles underpinning these methods, from direct elemental combination to the more nuanced routes involving scandium oxide and its hydrated precursors. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthesis and handling of this important scandium halide.

Introduction: The Challenge of Synthesizing Anhydrous Scandium Halides

The synthesis of scandium halides, including scandium tribromide, presents a significant challenge primarily due to the hygroscopic nature of the compounds and the propensity of hydrated forms to yield oxyhalides upon heating.[1] Scandium(III) oxide (Sc₂O₃) is the most common and stable starting material for scandium chemistry.[4] However, the direct reaction of Sc₂O₃ with aqueous hydrobromic acid, followed by dehydration, is often unsuccessful in producing pure, anhydrous ScBr₃. The thermal decomposition of the resulting hydrated scandium bromide (ScBr₃·nH₂O) typically leads to the formation of scandium oxybromide (ScOBr).[1] Consequently, historical methods have evolved to circumvent this issue, focusing on direct synthesis under anhydrous conditions or employing reagents that facilitate the removal of water without the formation of oxy-species.

Key Historical Synthetic Routes

The preparation of scandium tribromide has been approached through several distinct chemical pathways. The choice of method has historically been dictated by the available starting materials, the desired purity of the final product, and the scale of the synthesis.

Direct Bromination of Scandium Metal

One of the most direct, albeit potentially hazardous, routes to anhydrous scandium tribromide is the direct reaction of elemental scandium with bromine gas.[1] This method leverages the high reactivity of scandium metal with halogens.[5]

Reaction: 2 Sc(s) + 3 Br₂(g) → 2 ScBr₃(s)

Causality Behind Experimental Choices: This method is advantageous as it directly yields the anhydrous product, avoiding the complications associated with hydrated intermediates. The reaction is typically carried out in a sealed, evacuated reaction vessel to prevent the oxidation of scandium metal by atmospheric oxygen and to contain the volatile and corrosive bromine gas.[6] The use of elemental scandium, however, was historically limited by the difficulty and cost of producing the pure metal.[7]

Experimental Protocol: Direct Bromination of Scandium Metal

-

Preparation: Stoichiometric amounts of high-purity scandium metal and liquid bromine are placed in a quartz ampoule. The scandium metal should be in a form that maximizes surface area, such as powder or turnings.

-

Evacuation and Sealing: The ampoule is connected to a vacuum line, cooled in liquid nitrogen to reduce the vapor pressure of bromine, and evacuated to a high vacuum. The ampoule is then sealed using a torch.

-

Reaction: The sealed ampoule is slowly heated in a tube furnace. The temperature is gradually increased to initiate the reaction between the scandium metal and bromine vapor. The reaction is exothermic and proceeds to completion to form a white crystalline powder of scandium tribromide.

-

Purification: The product can be further purified by sublimation under a high vacuum.

Synthesis from Scandium Oxide

Given that scandium is most commonly available as scandium oxide (Sc₂O₃), several methods have been developed to convert this stable oxide into scandium tribromide.[4]

A widely employed and historically significant method for preparing anhydrous scandium tribromide from either scandium oxide or hydrated scandium bromide involves the use of ammonium bromide (NH₄Br).[1][6] This method cleverly avoids the formation of oxybromide by creating a stable intermediate, hexaammine-scandium(III) bromide, which then decomposes to the anhydrous halide. A similar approach is used for the synthesis of anhydrous scandium chloride.[6]

Reaction Sequence:

-

Sc₂O₃(s) + 6 NH₄Br(s) → 2 (NH₄)₃ScBr₆(s) + 3 H₂O(g)

-

(NH₄)₃ScBr₆(s) → ScBr₃(s) + 3 NH₄Br(g)

Causality Behind Experimental Choices: The initial reaction of scandium oxide with excess ammonium bromide at elevated temperatures forms the complex salt (NH₄)₃ScBr₆. This intermediate is stable enough to allow for the complete removal of water formed during the reaction. Subsequent heating to a higher temperature decomposes this complex, subliming the excess ammonium bromide and leaving behind pure, anhydrous scandium tribromide.[1] This method is effective because it provides a non-aqueous environment for the formation of the scandium-bromine bonds.

Experimental Protocol: The Ammonium Bromide Route from Scandium Oxide

-

Mixing: Scandium oxide is intimately mixed with a significant excess of ammonium bromide in a quartz or alumina crucible.

-

Heating Stage 1 (Formation of Intermediate): The mixture is heated in a tube furnace under a flow of an inert gas (e.g., argon). The temperature is gradually raised to and held at a point where the reaction to form (NH₄)₃ScBr₆ proceeds, and the water vapor is carried away by the inert gas stream.

-

Heating Stage 2 (Decomposition): The temperature is further increased to decompose the (NH₄)₃ScBr₆ intermediate. The resulting ammonium bromide sublimes and is deposited in a cooler part of the furnace.

-

Product Recovery: After cooling the furnace to room temperature under the inert atmosphere, the remaining white powder of anhydrous scandium tribromide is recovered.[6]

Another historical approach to convert scandium oxide to the anhydrous bromide is a carbo-bromination reaction. This involves heating the oxide with a reducing agent, typically carbon (in the form of graphite), in the presence of bromine gas.[1]

Reaction: Sc₂O₃(s) + 3 Br₂(g) + 3 C(s) → 2 ScBr₃(s) + 3 CO(g)

Causality Behind Experimental Choices: In this process, the carbon acts as an oxygen acceptor, facilitating the reduction of the highly stable scandium oxide. The in-situ formation of carbon monoxide, a thermodynamically stable gas, drives the reaction to completion. This allows the bromine to react with the scandium without the interference of oxygen. This method requires high temperatures and careful handling of toxic bromine and carbon monoxide gases.

Dehydration of Hydrated Scandium Bromide

While direct heating of hydrated scandium bromide is problematic, some historical methods have attempted to dehydrate the salt using chemical dehydrating agents. For the analogous scandium chloride, thionyl chloride (SOCl₂) has been used as a dehydrating agent.[6]

Reaction with a Dehydrating Agent (by analogy with ScCl₃): ScBr₃·nH₂O(s) + n SOCl₂(l) → ScBr₃(s) + n SO₂(g) + 2n HCl(g)

Causality Behind Experimental Choices: The principle behind this method is that the dehydrating agent reacts with the water of hydration to form gaseous byproducts that can be easily removed, thus avoiding the formation of oxyhalides.[6] While effective for chlorides, the application of this method to bromides is less commonly documented in early literature, likely due to the reactivity of thionyl chloride with bromides. The ammonium bromide route has generally been the preferred method for producing anhydrous scandium bromide.[1][6]

Comparative Summary of Historical Preparation Methods

| Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Direct Bromination | Scandium metal, Bromine gas | Direct combination reaction | Yields anhydrous product directly | Hazardous reagents, requires pure scandium metal |

| Ammonium Bromide Route | Scandium oxide, Ammonium bromide | Formation of a stable intermediate | Avoids oxybromide formation, uses common starting material | Requires careful temperature control, excess reagent removal |

| Carbo-bromination | Scandium oxide, Carbon, Bromine gas | High-temperature reduction and bromination | Effective for converting the stable oxide | Requires high temperatures, toxic gases produced |

| Chemical Dehydration | Hydrated scandium bromide, Dehydrating agent | Reaction with water of hydration | Potentially a lower temperature method | Less documented for bromides, potential side reactions |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key historical preparation methods for scandium tribromide.

Caption: Key synthetic pathways to scandium tribromide.

Conclusion

The historical preparation of scandium tribromide reflects the broader challenges encountered in inorganic synthesis, particularly with rare earth elements. Early methods evolved from direct, and often hazardous, elemental reactions to more sophisticated techniques designed to handle stable oxide precursors and circumvent the formation of undesirable byproducts like oxybromides. The ammonium bromide route stands out as a historically significant and practical method that addresses the critical issue of dehydration, enabling the reliable production of anhydrous scandium tribromide from readily available scandium oxide. This understanding of historical methodologies provides a valuable foundation for the continued development of synthetic routes for scandium compounds and other rare earth materials.

References

- BenchChem. (2025). An In-depth Technical Guide to the Formation of Scandium Halides and Their Solubility in Water.

- Wikipedia. (n.d.). Scandium bromide.

- Grokipedia. (n.d.). Scandium bromide.

- CymitQuimica. (n.d.). CAS 13465-59-3: Scandium bromide (ScBr3).

- Wikipedia. (n.d.). Bromine.

- Royal Society of Chemistry. (n.d.). Scandium.

- Wikipedia. (n.d.). Scandium oxide.

- Pilgaard, M. (2017, May 11). Scandium: Chemical reactions. Pilgaard Elements.

Sources

- 1. Scandium bromide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CAS 13465-59-3: Scandium bromide (ScBr3) | CymitQuimica [cymitquimica.com]

- 4. Scandium oxide - Wikipedia [en.wikipedia.org]

- 5. Scandium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Methodological & Application

experimental protocol for scandium tribromide-catalyzed Diels-Alder cycloaddition

Application Note: Scandium Tribromide-Catalyzed Diels-Alder Cycloaddition

For: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Cycloaddition Efficiency with Scandium Lewis Acids

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for constructing six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] Its capacity to form two carbon-carbon bonds in a single, stereocontrolled step makes it indispensable in the synthesis of complex natural products and pharmaceutical agents.[1]

To overcome the often high activation energy and to enhance the rate and selectivity of this transformation, Lewis acid catalysis is frequently employed.[1] A Lewis acid catalyst functions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity.[1] More recent computational studies also suggest that Lewis acids accelerate the reaction by reducing the destabilizing Pauli repulsion between the reacting π-systems.[3] Scandium-based catalysts, particularly scandium(III) triflate (Sc(OTf)₃), are well-regarded for their high catalytic activity, water stability, and reusability.[4] This application note focuses on a related but less documented catalyst, scandium(III) tribromide (ScBr₃), outlining its properties and a detailed protocol for its use in promoting the Diels-Alder reaction.

Scandium Tribromide: Properties and Handling

Scandium tribromide (ScBr₃) is a potent Lewis acid capable of catalyzing a variety of organic transformations. While analogous to the more commonly used scandium triflate, its halide nature presents distinct handling requirements.

-

Lewis Acidity: The Sc³⁺ ion is a hard Lewis acid that effectively coordinates with carbonyl groups on common dienophiles (e.g., α,β-unsaturated ketones and esters), enhancing their reactivity.[5]

-

Hygroscopic Nature: Anhydrous ScBr₃ is highly sensitive to atmospheric moisture. Its coordination with water can lead to deactivation of the catalyst. Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[4][6]

-

Solubility: Scandium tribromide is soluble in many common organic solvents, such as dichloromethane (DCM) and acetonitrile, facilitating its use in homogeneous catalysis.

Safety Precautions: Scandium tribromide may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, must be worn at all times. All operations involving the solid catalyst should be conducted in a chemical fume hood.

Catalytic Mechanism and Stereochemical Control

The catalytic cycle begins with the coordination of the scandium(III) center to the carbonyl oxygen of the dienophile. This coordination polarizes the dienophile, making it a more potent electrophile and accelerating the cycloaddition with the diene. The reaction typically proceeds via a concerted, though often asynchronous, transition state.[8]

Lewis acid catalysis not only accelerates the reaction but also enhances its stereoselectivity, strongly favoring the formation of the endo product.[8] This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing group of the dienophile in the endo transition state.[9] The exo product, while often thermodynamically more stable, is kinetically disfavored under these conditions.[9]

Figure 1. Catalytic cycle of ScBr₃-mediated Diels-Alder reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the ScBr₃-catalyzed Diels-Alder reaction between cyclopentadiene (a reactive diene) and methyl vinyl ketone (a representative dienophile).

4.1. Materials and Equipment

-

Reagents:

-

Anhydrous Scandium Tribromide (ScBr₃)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Methyl Vinyl Ketone (MVK), inhibitor removed

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Flame-dried, two-neck round-bottom flask

-

Septa and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (optional)

-

NMR spectrometer

-

4.2. Experimental Workflow

Figure 2. Step-by-step experimental workflow diagram.

4.3. Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a steady stream of nitrogen or argon.

-

Catalyst Addition: To the cooled flask, add anhydrous scandium tribromide (ScBr₃, 0.285 g, 1.0 mmol, 5 mol%). Add 20 mL of anhydrous dichloromethane (DCM) via syringe and stir the resulting suspension.

-

Reactant Addition: Cool the flask to 0 °C in an ice bath. Add methyl vinyl ketone (1.40 g, 1.65 mL, 20.0 mmol, 1.0 equiv) via syringe. Then, add freshly cracked cyclopentadiene (1.59 g, 2.0 mL, 24.0 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Causality Note: Adding the diene dropwise to the mixture of catalyst and dienophile helps control the initial exothermic reaction and minimizes diene polymerization.

-

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the consumption of the dienophile by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to afford the pure Diels-Alder adduct.

Data Interpretation and Expected Results

The reaction between cyclopentadiene and methyl vinyl ketone is expected to yield 5-acetyl-2-norbornene as a mixture of endo and exo diastereomers, with the endo isomer being predominant.[10]

Table 1: Representative Results for Lewis Acid-Catalyzed Diels-Alder Reaction

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | endo:exo Ratio |

|---|---|---|---|---|

| None | DCM | 24 | ~45% | 75:25 |

| ScBr₃ (5%) | DCM | 4 | >90% | >95:5 |

| AlCl₃ (5%) | DCM | 4 | >90% | >98:2[8] |

Note: Data for ScBr₃ is projected based on the expected high activity of scandium Lewis acids. The AlCl₃ data is provided for comparison.

Characterization: The product structure and the endo:exo ratio can be determined using ¹H NMR spectroscopy.[11]

-

Endo Isomer: The proton adjacent to the acetyl group typically appears as a more complex multiplet due to coupling with the bridgehead protons.[12]

-

Exo Isomer: The corresponding proton in the exo isomer often shows a simpler splitting pattern due to a near-90° dihedral angle with one of the bridgehead protons, resulting in a very small coupling constant (J ≈ 0 Hz) according to the Karplus equation.[11] The ratio of isomers is determined by integrating the characteristic signals for each diastereomer.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst due to moisture exposure. | Ensure ScBr₃ is anhydrous and handled under strict inert atmosphere conditions. Use freshly distilled, anhydrous solvents. |

| Dienophile polymerization. | Add the diene slowly to the reaction mixture at 0 °C to control the reaction temperature. | |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature (e.g., to 40 °C reflux). |

| Product loss during workup. | Ensure efficient extraction; perform back-extraction of aqueous layers if necessary. | |

| Poor endo:exo Selectivity | Reaction temperature too high. | Maintain a lower reaction temperature (0 °C to RT). Higher temperatures can favor the thermodynamically more stable exo product.[9] |

| Insufficient catalyst loading. | Increase catalyst loading to 10 mol% to ensure kinetic control is dominant. |

References

-

Scandium Triflate Catalyst in Diels-Alder Reactions . Google AI Test Kitchen. 1

-

The Diels-Alder Reaction . Master Organic Chemistry.

-

Kinetics Study and Theoretical Modeling of the Diels-Alder Reactions of Cyclopentadiene and Cyclohexadiene with Methyl Vinyl Ketone . The Journal of Physical Chemistry A.

-

Exo vs Endo Products In The Diels Alder: How To Tell Them Apart . Master Organic Chemistry.

-

The Diels-Alder Cycloaddition Reaction . St. Norbert College Chemistry Department.

-

endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control . Journal of Chemical Education.

-

Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles . The Journal of Organic Chemistry.

-

Working with Hazardous Chemicals . Organic Syntheses.

-

Synthesis of p-methoxyacetophenone from anisole . NOP - Sustainability in the organic chemistry lab course.

-

Diels-Alder reaction of cyclopentadiene (CP) and methyl vinyl ketone (MVK) . ResearchGate.

-

New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene . Molecules.

-

Endo and Exo products of Diels-Alder Reaction with Practice Problems . Chemistry Steps.

-

Scandium Chloride (ScCl₃): A Key Catalyst in Organic Synthesis . Stanford Advanced Materials.

-

METHYL 4-KETO-7-METHYLOCTANOATE . Organic Syntheses.

-

Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate . Chemistry – An Asian Journal.

-

Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans . ACS Sustainable Chemistry & Engineering.

-

New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer . ResearchGate.

-

Diels–Alder reaction . Wikipedia.

-

Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst . PubMed.

-

Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance . Journal of Laboratory Chemical Education.

-

Diels-Alder Reaction Lab Procedure . Jasperse Chem 365.

-

Aluminium . Wikipedia.

-

COUMARILIC ACID . Organic Syntheses.

Sources

- 1. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Scandium Chloride (ScCl₃): A Key Catalyst in Organic Synthesis | Scandium [scandium.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public.websites.umich.edu [public.websites.umich.edu]

- 12. summit.sfu.ca [summit.sfu.ca]

Application Notes and Protocols for Doping of Semiconductor Materials with Scandium Tribromide

Foreword: A Frontier in Semiconductor Engineering

The intentional introduction of impurity atoms, or dopants, into semiconductor materials is the cornerstone of modern electronics. It allows for the precise tailoring of electrical and optical properties, enabling the fabrication of the transistors, diodes, and integrated circuits that power our world. While traditional dopants like boron and phosphorus are well-understood, the exploration of novel dopant species opens up new avenues for device functionality. Scandium, a transition metal, has emerged as a promising candidate for modifying the properties of various semiconductors, particularly III-nitride compounds, where it can significantly enhance piezoelectric and ferroelectric properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of scandium tribromide (ScBr₃) as a solid-state precursor for doping semiconductor materials. While the use of elemental scandium sources in ultra-high vacuum systems is established, the utilization of a halide precursor like ScBr₃ presents both unique opportunities and distinct challenges. These notes and protocols are designed to provide a foundational understanding of the principles involved, practical guidance for experimental design, and a framework for the successful incorporation of scandium into semiconductor lattices using ScBr₃.

We will delve into the fundamental considerations for using a solid halide source, explore potential deposition methodologies, and detail the critical characterization techniques required to validate successful doping. It is our hope that this guide will serve as a valuable resource for those venturing into this exciting and rapidly evolving area of materials science.

Scientific Rationale and Applications

The Impact of Scandium Doping in Semiconductors

Scandium has garnered significant interest as a dopant in recent years, primarily due to its profound effects on the crystal structure and electromechanical properties of III-nitride semiconductors like aluminum nitride (AlN) and gallium nitride (GaN). When scandium atoms are incorporated into the wurtzite crystal lattice of these materials, they can induce significant lattice distortions due to the larger ionic radius of Sc³⁺ (~0.87 Å) compared to Al³⁺ (~0.54 Å) and Ga³⁺ (~0.62 Å).

This strain engineering can lead to a remarkable enhancement of the piezoelectric and ferroelectric properties of the material. For instance, Sc-doped AlN (AlScN) exhibits a substantially higher piezoelectric response compared to pure AlN, making it a highly attractive material for applications in radio frequency (RF) filters, sensors, and micro-electromechanical systems (MEMS).[1][2] Furthermore, the introduction of scandium can stabilize a ferroelectric phase in AlN, opening the door for the development of novel non-volatile memory devices and tunable RF components.[3]

Beyond the realm of III-nitrides, scandium doping has been theoretically explored in other semiconductors like silicon, with predictions of modified optical properties.[4] The unique electronic configuration of scandium also makes it a candidate for exploring new magnetic and spintronic functionalities in semiconductors.[5]

Scandium Tribromide as a Dopant Precursor

While elemental scandium is a common source material for doping in high-vacuum techniques like molecular beam epitaxy (MBE), the use of a compound precursor such as scandium tribromide (ScBr₃) offers several potential advantages and disadvantages.

Potential Advantages:

-

Alternative Vapor Pressure Profile: For certain deposition techniques, particularly those operating at lower vacuum levels like chemical vapor deposition (CVD), a compound with a suitable vapor pressure may be more practical to handle and deliver than a pure element which often requires very high temperatures for sufficient evaporation.

-

Chemical Reactivity: The bromine component of ScBr₃ may play an active role in the deposition process, potentially aiding in surface reactions or etching of unwanted surface oxides, which could lead to cleaner interfaces.

-

Potential for Bromine Co-doping: The bromine atoms may themselves be incorporated into the semiconductor lattice, acting as a co-doping species. This could be leveraged to further tailor the material's properties, for example, by influencing the band gap or carrier concentration.[2][6]

Challenges and Considerations:

-

Hygroscopic Nature: Scandium tribromide is highly hygroscopic, meaning it readily absorbs moisture from the air.[7] This necessitates careful handling and storage in an inert atmosphere (e.g., a glovebox) to prevent the formation of hydrates. Hydrated scandium bromide, when heated, will decompose into scandium oxybromide (ScOBr), which is non-volatile and will contaminate the doping process.

-

Lack of Vapor Pressure Data: A critical challenge is the current lack of readily available, detailed vapor pressure versus temperature data for ScBr₃. This information is essential for achieving precise and repeatable control over the dopant flux during deposition. Consequently, significant empirical process development is required to calibrate the source temperature for a desired doping concentration.

-

Bromine Incorporation: The unintentional incorporation of bromine into the semiconductor lattice could be detrimental to the desired electronic or optical properties. Understanding and controlling this potential co-doping is a key experimental challenge.

-

High Melting Point: Anhydrous ScBr₃ has a high melting point of 904 °C, which suggests that high source temperatures will be required to achieve a sufficient vapor pressure for doping.[8] This has implications for the design of the deposition equipment.

Properties of Scandium Tribromide

A thorough understanding of the physical and chemical properties of the precursor is paramount for successful process design.

| Property | Value | Source |

| Chemical Formula | ScBr₃ | [9] |

| Molar Mass | 284.67 g/mol | [9] |

| Appearance | White, anhydrous powder | |

| Melting Point | 904 °C (1177 K) | [8] |

| Density | 3.914 g/cm³ | |

| Solubility | Soluble in water and ethanol | |

| Hygroscopicity | Highly hygroscopic | [7] |

Experimental Protocols

The following sections provide generalized protocols for doping semiconductors with scandium tribromide using Molecular Beam Epitaxy (MBE) and Chemical Vapor Deposition (CVD). These protocols are intended as a starting point and will require significant optimization based on the specific semiconductor system, deposition equipment, and desired doping concentration.

Safety Precautions

-

Handling of Scandium Tribromide: Due to its hygroscopic nature, anhydrous ScBr₃ must be handled and stored in an inert atmosphere, such as a nitrogen or argon-filled glovebox. Exposure to ambient air should be minimized.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and compatible gloves, should be worn at all times.

-

Waste Disposal: Dispose of ScBr₃ waste and contaminated materials in accordance with local regulations for hazardous chemical waste.

Protocol 1: Doping by Molecular Beam Epitaxy (MBE)

MBE is an ultra-high vacuum (UHV) technique that allows for the growth of high-purity thin films with atomic-level precision. In this context, ScBr₃ would be used in an effusion cell (Knudsen cell) as a solid source for scandium.

3.2.1 Equipment and Materials

-

MBE system equipped with a high-temperature effusion cell suitable for solid precursors.

-

Anhydrous scandium tribromide (ScBr₃), ≥99.99% purity.

-

Semiconductor substrate (e.g., Si, GaN, AlN).

-

In-situ characterization tools such as Reflection High-Energy Electron Diffraction (RHEED).

-

Glovebox with an inert atmosphere.

3.2.2 Experimental Workflow

Caption: Workflow for MBE doping with ScBr₃.

3.2.3 Step-by-Step Methodology

-

Substrate Preparation: Chemically clean the semiconductor substrate using a standard procedure for the specific material to remove organic and metallic contaminants and the native oxide layer.

-

ScBr₃ Source Preparation: Inside an inert atmosphere glovebox, load the anhydrous ScBr₃ powder into a suitable effusion cell crucible (e.g., pyrolytic boron nitride).

-

System Loading: Transfer the loaded effusion cell into the MBE system, minimizing exposure to ambient air.

-

Pump Down and Bakeout: Evacuate the MBE chamber to UHV pressures (typically < 1 x 10⁻⁹ Torr). Perform a system bakeout to desorb water vapor and other contaminants from the chamber walls.

-

Substrate and Source Degassing: Degas the substrate at a high temperature in the UHV environment to remove any remaining surface contaminants. Slowly ramp up the temperature of the ScBr₃ effusion cell to a temperature below the intended operating temperature to degas the precursor material.

-

Doping Process:

-

Heat the substrate to the desired growth temperature for the semiconductor material.

-

Begin the growth of the semiconductor thin film by supplying the appropriate source materials (e.g., gallium and nitrogen for GaN growth).

-

Once the semiconductor growth is stable, open the shutter of the ScBr₃ effusion cell to co-evaporate ScBr₃ onto the growing film.

-

The temperature of the ScBr₃ cell will determine the flux of scandium and bromine species. This temperature will need to be determined empirically through a series of calibration experiments. A starting point could be in the range of 600-850 °C, but this is a rough estimate.

-

Monitor the growth process in real-time using RHEED to observe changes in the surface reconstruction and crystal quality.

-

-

Cool Down and Unloading: After the desired film thickness is achieved, close all source shutters and cool down the substrate and sources. Vent the chamber with an inert gas before removing the sample.

Protocol 2: Doping by Chemical Vapor Deposition (CVD)

CVD is a process where a thin film is deposited on a substrate through chemical reactions of gaseous precursors. For ScBr₃, a carrier gas would be used to transport its vapor into the reaction chamber.

3.3.1 Equipment and Materials

-

CVD reactor with a high-temperature precursor delivery system.

-

Anhydrous scandium tribromide (ScBr₃), ≥99.99% purity.

-

Semiconductor substrate.

-

High-purity carrier gas (e.g., Argon, Nitrogen).

-

Reactive gases for semiconductor growth (e.g., silane for silicon, trimethylgallium and ammonia for GaN).

-

Glovebox with an inert atmosphere.

3.3.2 Experimental Workflow

Caption: Workflow for CVD doping with ScBr₃.

3.3.3 Step-by-Step Methodology

-

Substrate Preparation: Clean the semiconductor substrate using an appropriate chemical cleaning procedure.

-

ScBr₃ Source Preparation: Inside a glovebox, load the anhydrous ScBr₃ powder into a temperature-controlled bubbler or sublimator designed for solid precursors.

-

System Setup: Install the ScBr₃ bubbler into the gas delivery system of the CVD reactor. Ensure all connections are leak-tight.

-

System Purge: Purge the entire CVD system, including the gas lines and reactor, with a high-purity inert gas to remove any residual air and moisture.

-

Heating and Temperature Stabilization:

-

Heat the CVD reactor to the desired deposition temperature for the semiconductor material.

-

Heat the ScBr₃ bubbler to a specific temperature to generate a stable vapor pressure. This temperature is a critical process parameter that will need to be determined through calibration experiments.

-

Heat the gas lines between the bubbler and the reactor to a temperature above the bubbler temperature to prevent condensation of the precursor.

-

-

Doping Process:

-

Establish a stable flow of the carrier gas through the ScBr₃ bubbler to transport the precursor vapor into the reactor. The flow rate of the carrier gas is another parameter to control the dopant concentration.

-

Introduce the main semiconductor precursor gases into the reactor to initiate the growth of the undoped semiconductor layer.

-

Once the initial growth is stable, introduce the ScBr₃ vapor along with the main precursors to grow the scandium-doped layer.

-

The ratio of the ScBr₃-carrier gas flow to the main precursor flows will influence the final doping concentration.

-

-

Cool Down and Unloading: After the deposition is complete, stop the flow of all precursor gases and cool down the reactor and bubbler under a continuous flow of inert gas. Once at room temperature, the system can be vented and the sample removed.

Characterization of Sc-Doped Semiconductors

A comprehensive suite of characterization techniques is essential to confirm the successful incorporation of scandium, understand its effect on the material properties, and analyze the potential presence of bromine.

| Characterization Technique | Purpose |

| Secondary Ion Mass Spectrometry (SIMS) | To quantify the concentration and depth profile of scandium and bromine atoms in the doped layer. This is the primary technique for determining the doping concentration. |

| X-ray Diffraction (XRD) | To analyze the crystal structure of the doped film, measure lattice parameters (to observe strain), and assess crystal quality. |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Provides detailed information on the crystal structure and orientation of thin films. |

| Scanning Electron Microscopy (SEM) | To examine the surface morphology and microstructure of the doped film. |

| Transmission Electron Microscopy (TEM) | To investigate the crystal structure, defects, and interfaces at the atomic scale. Can be combined with Energy-Dispersive X-ray Spectroscopy (EDS) for elemental mapping. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the chemical bonding states of scandium, bromine, and the host semiconductor atoms, confirming the chemical incorporation of the dopants.[2] |

| Hall Effect Measurements | To determine the carrier type (n-type or p-type), carrier concentration, and mobility of the doped semiconductor. |

| Photoluminescence (PL) Spectroscopy | To study the optical properties of the doped material and identify any new energy levels introduced by the dopants. |

| Piezoresponse Force Microscopy (PFM) | For materials like AlN and GaN, PFM is used to characterize the piezoelectric and ferroelectric properties of the Sc-doped films. |

Conclusion and Future Outlook

The use of scandium tribromide as a precursor for doping semiconductor materials is a promising yet challenging endeavor. The potential to modify the properties of semiconductors in novel ways is significant, particularly in the field of III-nitrides for advanced electronic and MEMS applications. The primary obstacle to be overcome is the lack of fundamental vapor pressure data for ScBr₃, which necessitates a rigorous empirical approach to process development.

Future work in this area should focus on:

-

Experimental determination of the vapor pressure of anhydrous ScBr₃. This would be a major contribution to the field and would enable more precise and reproducible doping processes.

-

Systematic studies on the incorporation of both scandium and bromine into various semiconductor lattices and their respective effects on the material's properties.

-

Investigation of the surface chemistry involved in the reaction of ScBr₃ with semiconductor surfaces at typical deposition temperatures.

By carefully addressing these challenges, the scientific community can unlock the full potential of scandium tribromide as a valuable tool in the semiconductor doping toolbox.

References

-

Wikipedia. Scandium bromide. [Link]

-

Booth, A. M., et al. (2009). Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. MDPI. [Link]

-

Hoat, D. M., et al. (2021). Modifying the electronic and magnetic properties of the scandium nitride semiconductor monolayer via vacancies and doping. RSC Publishing. [Link]

-

NASA Technical Reports Server. Knudsen Effusion Mass Spectrometry: Principles and Applications. [Link]

-

PubChem. Scandium bromide (ScBr3). [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Scandium. [Link]

-

ResearchGate. Characterization Of Scandium-Doped Aluminum Nitride Thin Films For Bulk Acoustic Wave Resonators. [Link]

-

MDPI. Deposition, Characterization, and Modeling of Scandium-Doped Aluminum Nitride Thin Film for Piezoelectric Devices. [Link]

-

ResearchGate. A Study on the Sublimation of Gallium Tribromide. [Link]

-

ResearchGate. Knudsen effusion mass spectrometry studies on metal halides performed in 1990-2014. [Link]

-

ACS Omega. Effects of Bromine Doping on the Structural Properties and Band Gap of CH3NH3Pb(I1–xBrx)3 Perovskite. [Link]

-

PubMed. Effect of scandium on the optical properties of crystalline silicon material. [Link]

-

Wikipedia. Bromine. [Link]

-

Wikipedia. Aluminium. [Link]

-

Wikipedia. Scandium. [Link]

-

Atomic Number of Scandium Sc. [Link]

-

Grokipedia. Scandium bromide. [Link]

Sources

- 1. Knudsen Effusion MS [massint.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arsenic - Wikipedia [en.wikipedia.org]

- 7. Scandium bromide - Wikipedia [en.wikipedia.org]

- 8. Scandium bromide (ScBr3) | Br3Sc | CID 83495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: The Emerging Role of Scandium Tribromide in the Synthesis of High-Efficiency Halide Perovskites

Introduction: The Quest for Perovskite Perfection

Halide perovskites have emerged as a revolutionary class of semiconductor materials, demonstrating remarkable potential in photovoltaic and optoelectronic applications. Their exceptional properties, including high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps, have led to a rapid rise in power conversion efficiencies (PCEs) of perovskite solar cells (PSCs). However, the long-term stability and performance of these devices are often hampered by intrinsic and extrinsic factors, including the presence of crystal defects, sensitivity to moisture and oxygen, and challenges in controlling crystallization dynamics.[1][2]

The scientific community is actively exploring a variety of strategies to mitigate these issues, with additive engineering and compositional tuning at the forefront of this research.[3][4] The introduction of novel dopants and additives into the perovskite precursor solution can profoundly influence the crystallization process, passivate defects, and enhance the overall quality and stability of the perovskite film.[5][6][7] This application note delves into the prospective role of a novel additive, scandium tribromide (ScBr₃), in the synthesis of halide perovskites. While the application of ScBr₃ is a nascent area of investigation, we will extrapolate from established principles of perovskite chemistry and draw parallels with similar trivalent metal halide additives to provide a comprehensive guide for researchers.

The Rationale for Trivalent Metal Halide Additives: A Paradigm of Controlled Crystallization and Defect Passivation

The incorporation of trivalent metal halides, such as indium tribromide (InBr₃), has shown promise in improving the quality of perovskite films.[8] A key challenge in the conventional two-step sequential deposition method for all-inorganic CsPbBr₃ perovskites is the poor solubility of PbBr₂ in common organic solvents, which often leads to incomplete conversion to the perovskite phase and the presence of undesirable impurity phases. The introduction of InBr₃ into the PbBr₂ precursor solution has been demonstrated to induce the formation of a porous PbBr₂ film.[8] This altered morphology facilitates a more uniform and complete reaction with the subsequently deposited CsBr layer, leading to a high-purity CsPbBr₃ film with improved crystallinity and reduced defect density.[8]

Drawing from this precedent, we hypothesize that scandium tribromide, as another trivalent metal halide, can offer similar, if not enhanced, benefits. The smaller ionic radius of Sc³⁺ compared to In³⁺ may lead to unique structural and electronic modifications within the perovskite lattice. We propose two primary mechanisms through which ScBr₃ can enhance halide perovskite synthesis and performance:

-